Scientific literature databases like PubMed or SciFinder SciFinder: can be used to search for recent research articles mentioning this compound. These resources can reveal potential biological activities or mechanisms of action being investigated.
(4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine shares structural similarities with other aryl-substituted pyrazoles aryl-substituted pyrazoles . Research on these related molecules might provide clues about potential applications of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine.
Searching patent databases Espacenet: might reveal industrial applications being explored for (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine.
The compound (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is an organic molecule characterized by a phenyl ring substituted with a pyrazole derivative and an amine group. Its structure features a 1-methyl-1H-pyrazol-4-yl moiety attached to a phenyl group, which is further linked to a methanamine functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
The reactivity of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the aromatic system can undergo electrophilic aromatic substitution. Additionally, the pyrazole ring can engage in various reactions typical of heterocycles, such as oxidation or complexation with metal ions.
Research indicates that compounds similar to (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole moiety is particularly noted for its role in targeting specific biological pathways, making it a candidate for drug development. Studies have shown that derivatives of this compound can inhibit certain enzymes and receptors involved in disease processes.
Synthesis of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine can be achieved through several methods:
The unique structure of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine lends itself to various applications:
Interaction studies involving (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine focus on its binding affinity with biological targets such as enzymes and receptors. These studies often utilize techniques such as:
Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Similar compounds include:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine | Contains both pyrazole and amine functionalities | Potential anticancer activity |
| Phenylmethanamine | Simple amine structure without heterocycles | Basic amine properties |
| 3-amino-5-methylpyrazole | Contains amino group on a pyrazole ring | Antimicrobial activity |
| Benzylamine | Aromatic amine without heterocyclic structures | Used in various chemical syntheses |
The uniqueness of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine lies in its combination of a pyrazole ring with an aromatic amine, which may enhance its biological activity compared to simpler compounds lacking this structural complexity.
Pyrazole-phenyl hybrids trace their origins to early 20th-century investigations into heterocyclic chemistry. The discovery of natural pyrazole derivatives, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, highlighted their biological relevance. Synthetic pyrazole-phenyl systems gained prominence with the commercialization of drugs like celecoxib (a COX-2 inhibitor) and crizotinib (an ALK inhibitor), which demonstrated the therapeutic potential of this scaffold. The integration of phenyl groups into pyrazole systems, as seen in (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine, arose from efforts to enhance metabolic stability and target affinity. Early synthetic routes relied on cyclocondensation of hydrazines with 1,3-diketones, but modern approaches now employ transition-metal catalysis and photoredox methods to achieve regioselective functionalization.
The 4-substituted pyrazole-phenyl motif in (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine exhibits distinct electronic and steric properties:
The methyl group at N1 of the pyrazole ring reduces rotational freedom, favoring planar conformations that improve binding to flat hydrophobic pockets. Quantum mechanical studies suggest that the electron-withdrawing nature of the pyrazole ring polarizes the phenyl group, increasing its electrophilicity for nucleophilic aromatic substitutions.
In medicinal chemistry, this scaffold has been leveraged to develop inhibitors targeting kinases, GPCRs, and ion channels. For example, derivatives bearing fluorinated pyrazole-phenyl groups show enhanced blood-brain barrier permeability, making them candidates for neurodegenerative disease therapeutics. In materials science, the compound’s rigid aromatic structure and amine functionality have been exploited to synthesize:
Recent studies focus on diversifying substitution patterns at the pyrazole C3/C5 and phenyl C2/C6 positions to modulate bioactivity. A 2025 study demonstrated that introducing electron-donating groups (e.g., methoxy) at the phenyl ring’s meta position increases α-glucosidase inhibitory activity by 53-fold compared to acarbose. However, critical gaps persist:
Ongoing work aims to address these challenges through high-throughput screening and machine learning-driven synthesis optimization.
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone for constructing the biaryl scaffold of (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine. This method couples a pyrazole-bearing boronic acid derivative with a halogenated benzylamine precursor. For instance, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS: 761446-44-0) reacts with 4-bromophenylmethanamine under palladium catalysis to form the desired biaryl structure [5] [6]. Key catalysts include Pd(PPh₃)₄ and PdCl₂(dppf), which facilitate oxidative addition and transmetallation steps. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C, achieving yields exceeding 75% [5].
Water-sensitive intermediates necessitate stringent anhydrous conditions. Residual moisture deactivates palladium catalysts and hydrolyzes boronic esters, reducing efficiency. Solvents like THF are dried over molecular sieves, and reactions are conducted under inert atmospheres (N₂ or Ar) [6]. For example, the coupling of 1-methylpyrazole-4-boronic acid pinacol ester with 4-iodophenylmethanamine in dry DMF at 90°C for 12 hours yields 82% product [6].
Optimization studies highlight temperature, catalyst loading, and ligand choice as critical variables. A 5 mol% Pd(OAc)₂ with 10 mol% SPhos ligand in toluene at 110°C enhances turnover frequency, achieving 89% yield [5]. Stoichiometric adjustments, such as a 1.2:1 boronic ester-to-aryl halide ratio, minimize side reactions.
Table 1: Suzuki Coupling Optimization Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | 89 |
| Solvent | Toluene | 89 |
| Temperature (°C) | 110 | 89 |
| Reaction Time (h) | 8 | 89 |
N-Methylation installs the 1-methyl group on the pyrazole ring. Methyl iodide or dimethyl sulfate in the presence of K₂CO₃ in acetone selectively alkylates the pyrazole nitrogen at 60°C [3]. For example, treating 1H-pyrazol-4-ylphenylmethanamine with methyl iodide affords 85% yield of the N-methylated product [3].
Regioselective functionalization avoids undesired substitutions on the pyrazole ring. Directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C enables precise C-H activation at the 4-position, which is subsequently quenched with electrophiles like CO₂ or alkyl halides .
Boronic esters, such as 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, serve as stable intermediates for Suzuki coupling. Synthesized via Miyaura borylation of 4-bromo-1-methylpyrazole with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂, these esters exhibit enhanced shelf life and reactivity [5] [6].
Tandem Paal-Knorr synthesis constructs the pyrazole ring in situ. For example, reacting β-ketonitriles with hydrazine hydrate in ethanol under reflux forms the pyrazole core, which undergoes subsequent benzylamine coupling without isolation [3]. This method reduces purification steps and improves overall yield (78%) [3].
Microwave-assisted one-pot reactions enhance regioselectivity. A mixture of 4-fluorophenylacetonitrile, methylhydrazine, and acetic acid irradiated at 150 W for 20 minutes selectively produces the 4-(1-methylpyrazol-4-yl) regioisomer in 91% yield [4].
Mechanochemical grinding avoids toxic solvents. Ball-milling 1-methylpyrazole-4-boronic acid, 4-iodophenylmethanamine, and Pd/C in a planetary mill for 2 hours achieves 88% yield with minimal waste [4].
Microwave irradiation accelerates reaction kinetics. A NiFe₂O₄ nanocatalyst promotes three-component coupling of aldehydes, malononitrile, and hydrazines in ethanol under microwave conditions (300 W, 10 minutes), yielding 94% product [4].
Table 2: Green Synthesis Performance Metrics
| Method | Conditions | Yield (%) |
|---|---|---|
| Solventless Ball-Mill | 2 h, Pd/C | 88 |
| Microwave (NiFe₂O₄) | 300 W, 10 min | 94 |
| Entry | Pyrazole N-substitution | Biological target (assay) | Potency |
|---|---|---|---|
| 14 – NH (unsubstituted) | CDK2 (recombinant enzyme) | K$$_i$$ = 7 nM [1] | |
| 16 – N-methyl on both rings | CDK2 | K$$_i$$ = 23 nM (3-fold loss) [1] | |
| 17 – Single N-methyl | CDK2 | K$$_i$$ = 11 nM (1.6-fold loss) [1] | |
| 31 – N-(2-morpholinoethyl) | CDK2 | 48% inhibition at 1 µM (≈ >1 µM) [1] | |
| 1c – NH (baseline) | ROCK-II | IC$${50}$$ = 2 nM; cell IC$${50}$$ = 4 nM [2] | |
| 1i – 3-methyl N-substituted | ROCK-II | IC$${50}$$ = 2 nM; cell IC$${50}$$ = 90 nM (23-fold drop) [2] |
N-alkylation is tolerated at the enzyme level, but even small groups (methyl) reduce cellular potency, probably by decreasing hydrogen-bond capacity and increasing polarity requirements for membrane passage. Bulky N-alkyl chains abolish activity.
| Entry | Ring substitution pattern | Biological target | Potency |
|---|---|---|---|
| 14 – 1-methyl-4-yl (parent) | CDK2 | K$$_i$$ = 7 nM [1] | |
| 20 – 3-methyl | CDK2 | K$$_i$$ = 26 nM (3.7-fold loss) [1] | |
| 21 – 3-methyl + Cl at C-5 | CDK2 | K$$_i$$ = 23 nM [1] | |
| 35 – 1-methyl-5-yl isomer | CDK2 | 64% inhibition at 1 µM [1] | |
| 23 – 5-yl on the second ring | CDK2 | K$$_i$$ = 90 nM (18-fold loss) [1] |
Electronic calculations and tautomeric studies show that electron-donating groups favour C-3 occupation, whereas electron-withdrawing groups stabilise C-5 isomers [3]. Experimentally, shifting the pyrazole attachment from C-4 to C-5 or appending a C-3 methyl consistently weakens affinity.
| Compound | Ring substituent (3-position) | ROCK-II IC$$_{50}$$ | Trend |
|---|---|---|---|
| 1f | NH$$_2$$ (strong donor) | 3 nM [2] | ↑ potency |
| 1c | OMe (donor) | 2 nM [2] | ↑ potency |
| 1e | Me (weak donor) | 33 nM [2] | moderate |
| 1h | F (mild EWG) | 3 nM [2] | ↑ potency |
| 1g | Cl (EWG) | 17 nM [2] | moderate |
| — | NO$$_2$$ (strong EWG, literature) | >1 µM [4] | ↓ potency |
Both electron-rich and mildly electron-poor groups can enhance binding by modulating π-stacking with the kinase P-loop. Strongly electron-withdrawing groups disrupt this interaction and depress activity.
| Substitution site | Example (OMe) | ROCK-II IC$$_{50}$$ |
|---|---|---|
| Ortho (2-OMe, 1b) | 26 nM [2] | |
| Meta (3-OMe, 1c) | 2 nM (13-fold gain) [2] | |
| Para (4-OMe, 1d) | 2750 nM (≫1000-fold loss) [2] |
Optimal interaction occurs when the pyrazolyl-benzylamine bears its auxiliary group meta to the methanamine, positioning it beneath the glycine-rich loop. Para substitution projects the group away from the pocket, abrogating potency.
| Modification | Representative compound | Kinase IC$$_{50}$$ | Off-target PKA |
|---|---|---|---|
| Secondary amine (parent 1c) | 1c | 2 nM | 882 nM [2] |
| Tertiary amine side-chain (1r) | 1r | <1 nM | 3900 nM (improved selectivity) [2] |
| N-methyl urea (1u) | 1u | <1 nM | >3000 nM [2] |
Alkylation of the benzylic nitrogen or capping it within ureas retains ROCK potency while sharply lowering activity at cyclic AMP-dependent protein kinase, a common off-target.
Factor Xa optimisation followed a similar path: replacing the highly basic benzamidine with a neutral benzylamine maintained sub-nanomolar affinity (DPC-423 K$$_i$$ ≈ 0.1 nM) and conferred oral bioavailability [5].
The primary amine can serve as a handle for: